1H-Inden-1-one, 3-benzoyl-2-phenyl-
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Overview
Description
1H-Inden-1-one, 3-benzoyl-2-phenyl- is a chemical compound with the molecular formula C22H14O2 It is a derivative of indanone, characterized by the presence of benzoyl and phenyl groups attached to the indenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 3-benzoyl-2-phenyl- can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift of an initial metal-vinylidene intermediate . Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .
Industrial Production Methods
Industrial production of 1H-Inden-1-one, 3-benzoyl-2-phenyl- typically involves large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yields and purity. The use of nickel-catalyzed reductive cyclization of enones is also a viable method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1H-Inden-1-one, 3-benzoyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
1H-Inden-1-one, 3-benzoyl-2-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 3-benzoyl-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1-indanone: Similar in structure but lacks the benzoyl group, which may affect its reactivity and applications.
2,3-Dihydro-3-phenyl-1H-indene-1-one:
Uniqueness
1H-Inden-1-one, 3-benzoyl-2-phenyl- stands out due to its unique combination of benzoyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
72686-15-8 |
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Molecular Formula |
C22H14O2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-benzoyl-2-phenylinden-1-one |
InChI |
InChI=1S/C22H14O2/c23-21(16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)22(24)19(20)15-9-3-1-4-10-15/h1-14H |
InChI Key |
CQUGEAIKCMEXID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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